6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one
Overview
Description
6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is a derivative of coumarins, which are a group of nature-occurring lactones . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . A one-pot, microwave-assisted as well as conventional synthesis, by using 5- (2- (6-hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno has been reported.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one . Then, the reaction of this product with various azoles led to a series of coumarin-derived azolyl ethanols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while the IR and NMR spectra can provide information about the functional groups and the structure of the molecule .Scientific Research Applications
Biological Activity
6-Chloro-4-Hydroxy-3-Methyl-2H-Chromen-2-One and related compounds have been explored for their remarkable antimicrobial activity. A study by El Azab, Youssef, & Amin (2014) demonstrated their effectiveness against different classes of bacteria and fungi.
Analytical Chemistry Applications
This compound is also useful in analytical chemistry, particularly in the detection of certain metals. For example, Kaur, Agnihotri, & Agnihotri (2022) found that 6-Chloro-3-Hydroxy-7-Methyl-2-(2’-Furyl)-4H-Chromen-4-One serves as a color-forming agent for palladium determination in trace amounts (Kaur, Agnihotri, & Agnihotri, 2022). Similarly, Bishnoi, Dass, & Sharma (2004) utilized 6-Chloro-3-hydroxy-2-(5'-methylfuryl)-4H-chromene-4-one as a reagent for the micro-determination of molybdenum (Bishnoi, Dass, & Sharma, 2004).
Crystal Structure Analysis
Research has also focused on the crystal structure of compounds like 6-Chloro-7-Hydroxy-4-Methyl-2H-Chromen-2-One. Channabasappa et al. (2018) characterized its structure, examining intermolecular interactions and crystal packing (Channabasappa et al., 2018). Manolov, Morgenstern, & Hegetschweiler (2012) similarly conducted a study on the crystal structure of a closely related compound (Manolov, Morgenstern, & Hegetschweiler, 2012).
Synthesis and Chemical Reactions
There's considerable interest in synthesizing novel derivatives and exploring their reactions. Nebra, Díaz‐Álvarez, Díez, & Cadierno (2011) used a catalytic system to couple 6-chloro-4-hydroxychromen-2-one with secondary propargylic alcohols, producing unique compounds (Nebra, Díaz‐Álvarez, Díez, & Cadierno, 2011).
Mechanism of Action
Target of Action
The primary targets of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one Coumarin derivatives, which include this compound, have been extensively studied for their broad spectrum of pharmacological and biochemical activities . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Mode of Action
The exact mode of action of This compound It’s known that coumarin derivatives can interact with various biological targets, leading to a range of effects . For instance, some coumarin derivatives have been found to induce apoptosis via interaction through tubulin at binding sites of the colchicine .
Biochemical Pathways
The specific biochemical pathways affected by This compound Coumarin derivatives are known to affect a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
The molecular and cellular effects of This compound Coumarin derivatives have been reported to have a wide range of effects at the molecular and cellular level, including anti-inflammatory, anti-tumor, and antioxidant effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of coumarin derivatives .
Future Directions
Given the valuable biological and pharmaceutical properties of coumarins, there is considerable interest in developing new and superior methods for the synthesis of coumarin derivatives . Future research may focus on improving the synthesis methods, investigating the biological properties, and exploring potential applications in various fields.
Properties
IUPAC Name |
6-chloro-4-hydroxy-3-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-9(12)7-4-6(11)2-3-8(7)14-10(5)13/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIUFZMCZDNDJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.